
3-(3-Bromo-5-chloro-2-ethoxyanilino)-2-methyl-3-oxopropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Bromo-5-chloro-2-ethoxyanilino)-2-methyl-3-oxopropanoic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as BCA or BCAAs, and it is a derivative of the amino acid leucine. BCA is synthesized using a specific method that involves the reaction of leucine with various reagents.
作用機序
The mechanism of action of BCA is not yet fully understood. However, it is believed that BCA exerts its effects by modulating various signaling pathways in cells. BCA has been shown to activate the mTOR signaling pathway, which is involved in cell growth and proliferation. BCA has also been shown to inhibit the NF-kB signaling pathway, which is involved in inflammation and cancer.
Biochemical and Physiological Effects:
BCA has been shown to have various biochemical and physiological effects. In vitro studies have shown that BCA can induce apoptosis (cell death) in cancer cells. BCA has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In vivo studies have shown that BCA can improve cognitive function and reduce oxidative stress in animal models of neurodegenerative diseases.
実験室実験の利点と制限
One advantage of using BCA in lab experiments is its relatively low cost compared to other compounds with similar properties. BCA is also readily available from commercial sources. However, one limitation of using BCA in lab experiments is its low solubility in water, which can make it difficult to work with in certain assays.
将来の方向性
There are several future directions for research on BCA. One direction is to further elucidate its mechanism of action and identify specific targets for its effects. Another direction is to study its potential use in combination with other compounds for the treatment of various diseases. Additionally, further studies are needed to explore its potential use in agriculture and food science.
合成法
The synthesis of BCA involves the reaction of leucine with various reagents, including bromine, chlorine, and ethyl alcohol. The process starts with the protection of the amino group of leucine using a specific protecting group. The protected leucine is then treated with bromine and chlorine to introduce the desired halogens. Finally, the protected halogenated leucine is treated with ethyl alcohol to remove the protecting group and obtain BCA.
科学的研究の応用
BCA has been extensively studied for its potential applications in various fields, including medicine, agriculture, and food science. In medicine, BCA has been shown to have anti-inflammatory and anti-cancer properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In agriculture, BCA has been studied for its potential use as a plant growth regulator. In food science, BCA has been studied for its potential use as a food preservative.
特性
IUPAC Name |
3-(3-bromo-5-chloro-2-ethoxyanilino)-2-methyl-3-oxopropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrClNO4/c1-3-19-10-8(13)4-7(14)5-9(10)15-11(16)6(2)12(17)18/h4-6H,3H2,1-2H3,(H,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BONGFUCGWIKTTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1Br)Cl)NC(=O)C(C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
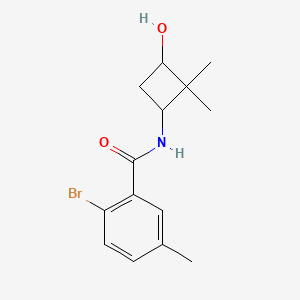
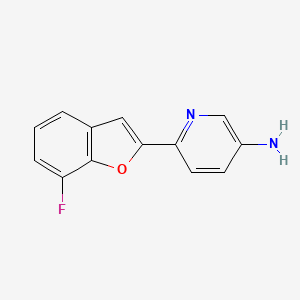
![3-Methyl-1-[6-methyl-2-(methylamino)pyrimidin-4-yl]piperidin-4-ol](/img/structure/B6644556.png)
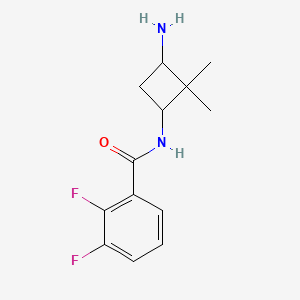
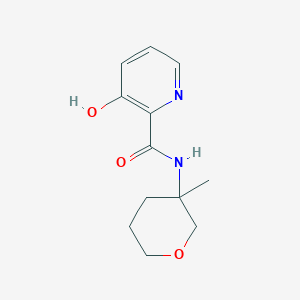

![3-[[(2S,6R)-2,6-dimethylmorpholine-4-carbonyl]-ethylamino]butanoic acid](/img/structure/B6644594.png)
![1-[1-[(5-fluoropyridin-3-yl)methyl]piperidin-4-yl]-N-methylmethanamine](/img/structure/B6644607.png)
![N-[(2-methyl-1,2,4-triazol-3-yl)methyl]-N-(pyrrolidin-2-ylmethyl)cyclopropanamine](/img/structure/B6644614.png)
![4-[[(5-Fluoropyrimidin-2-yl)-methylamino]methyl]oxan-4-ol](/img/structure/B6644627.png)
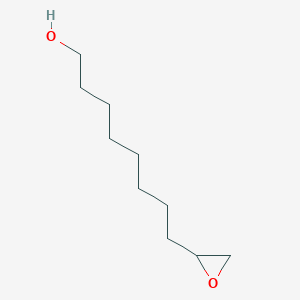

![3-[(2-Chloro-5-fluorophenyl)sulfonylamino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B6644649.png)
![N-[(3-bromophenyl)methyl]-1-(3-methylpyrazin-2-yl)ethanamine](/img/structure/B6644657.png)
